molecular formula C14H14N2O B14694082 N-Benzyl-N-methylpyridine-2-carboxamide CAS No. 29211-87-8

N-Benzyl-N-methylpyridine-2-carboxamide

Cat. No.: B14694082
CAS No.: 29211-87-8
M. Wt: 226.27 g/mol
InChI Key: QJMHJUXKXKSGJF-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the pyridine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylpyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid or its derivatives with benzylamine and methylamine. One common method involves the use of pyridine-2,6-dicarboxylic acid, which undergoes a condensation reaction with benzylamine and methylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can affect signaling pathways such as the PI3K-Akt pathway, leading to anti-inflammatory and anti-fibrotic effects .

Comparison with Similar Compounds

Properties

CAS No.

29211-87-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13/h2-10H,11H2,1H3

InChI Key

QJMHJUXKXKSGJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=N2

Origin of Product

United States

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